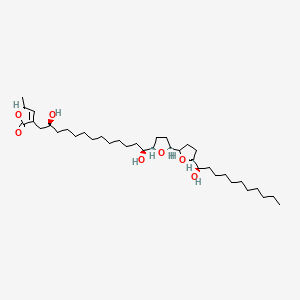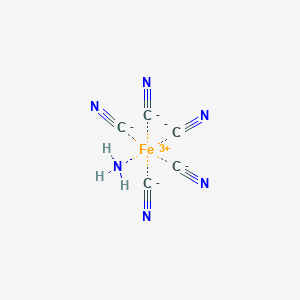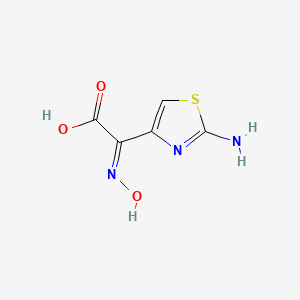
1,2,3-Benzenetriol, 5,5'-(methylenebis(sulfonyl-(1E)-2,1-ethenediyl))bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Benzenetriol, 5,5'-(methylenebis(sulfonyl-(1E)-2,1-ethenediyl))bis-, also known as 5-((1E)-2-(((1E)-2-(3,4,5-trihydroxyphenyl)ethenesulfonyl)methanesulfonyl)ethenyl)benzene-1,2,3-triol, is a chemical compound with the molecular formula C17H16O10S2 and a molecular weight of 444.433 g/mol . This compound is characterized by its unique structure, which includes multiple hydroxyl groups and sulfonyl moieties.
Vorbereitungsmethoden
The synthesis of 1,2,3-Benzenetriol, 5,5'-(methylenebis(sulfonyl-(1E)-2,1-ethenediyl))bis- involves several steps, typically starting with the preparation of the core benzene triol structure. The synthetic route includes the following steps:
Formation of the benzene triol core: This involves the hydroxylation of benzene derivatives under controlled conditions.
Introduction of the ethenesulfonyl groups: This step involves the reaction of the benzene triol with ethenesulfonyl chloride in the presence of a base such as pyridine.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,2,3-Benzenetriol, 5,5'-(methylenebis(sulfonyl-(1E)-2,1-ethenediyl))bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents like sodium borohydride.
Substitution: The sulfonyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include quinones, dihydroxy derivatives, and substituted sulfonyl compounds.
Wissenschaftliche Forschungsanwendungen
1,2,3-Benzenetriol, 5,5'-(methylenebis(sulfonyl-(1E)-2,1-ethenediyl))bis- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 1,2,3-Benzenetriol, 5,5'-(methylenebis(sulfonyl-(1E)-2,1-ethenediyl))bis- involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups allow it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, the sulfonyl groups may interact with specific enzymes and proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Benzenetriol, 5,5'-(methylenebis(sulfonyl-(1E)-2,1-ethenediyl))bis- can be compared with other similar compounds, such as:
5-((1E)-2-(((1E)-2-(3,4,5-trihydroxyphenyl)ethenesulfonyl)methanesulfonyl)ethenyl)benzene-1,2,3-triol: Shares a similar structure but may differ in the position or number of hydroxyl groups.
Methanesulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.
Quinones: Oxidized derivatives of benzene triols with distinct chemical properties.
1,2,3-Benzenetriol, 5,5'-(methylenebis(sulfonyl-(1E)-2,1-ethenediyl))bis- is unique due to its specific combination of hydroxyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C17H16O10S2 |
|---|---|
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
5-[(E)-2-[[(E)-2-(3,4,5-trihydroxyphenyl)ethenyl]sulfonylmethylsulfonyl]ethenyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C17H16O10S2/c18-12-5-10(6-13(19)16(12)22)1-3-28(24,25)9-29(26,27)4-2-11-7-14(20)17(23)15(21)8-11/h1-8,18-23H,9H2/b3-1+,4-2+ |
InChI-Schlüssel |
XNXJTMYPDIHLNJ-ZPUQHVIOSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1O)O)O)/C=C/S(=O)(=O)CS(=O)(=O)/C=C/C2=CC(=C(C(=C2)O)O)O |
Kanonische SMILES |
C1=C(C=C(C(=C1O)O)O)C=CS(=O)(=O)CS(=O)(=O)C=CC2=CC(=C(C(=C2)O)O)O |
Synonyme |
DCM 205 DCM-205 DCM205 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(8Z)-5,9,13-Trimethyl-18-methylidene-17-oxo-4,16-dioxatricyclo[13.3.0.03,5]octadec-8-en-14-yl] acetate](/img/structure/B1240018.png)





![[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] adamantane-1-carboxylate](/img/structure/B1240027.png)

